molecular formula C18H18N2S B2520674 2-Cyclohexylidene-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetonitrile CAS No. 380327-61-7

2-Cyclohexylidene-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetonitrile

Cat. No. B2520674
CAS RN: 380327-61-7
M. Wt: 294.42
InChI Key: BRMXZNWJDAANME-UHFFFAOYSA-N
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Description

The compound "2-Cyclohexylidene-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetonitrile" appears to be a derivative of thiazole-based acetonitrile compounds, which are of interest due to their potential biological activities and applications in chemical synthesis. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related thiazole and acetonitrile derivatives.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be complex, and their analysis often requires advanced techniques such as X-ray diffraction. For example, the unexpected product of the thioureidomethylation of 2-(4-methylbenzoyl)cyclohexanone was structurally characterized using this method . Molecular modeling can also provide valuable information about the molecular parameters of synthesized compounds, including electronegativity, net dipole moment, total energy, electronic energy, binding energy, electrophilicity index, and HOMO and LUMO energy levels .

Chemical Reactions Analysis

Thiazole and acetonitrile derivatives can undergo a variety of chemical reactions. The regioselective Cope rearrangement of a cycloadduct of 2-phenyl-2-(1,2-diphenyl-3-cyclopropenylidene)acetonitrile can lead to pentale derivatives . Additionally, ring transformation reactions of certain pyrane-carbonitriles can yield benzopyrimedo[2,1-b][1,3]thiazol derivatives . These reactions demonstrate the potential for creating diverse structures from acetonitrile and thiazole precursors.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole and acetonitrile derivatives can be influenced by their molecular structure. For example, the glycosidase inhibitory activities of benzopyrimedo[2,1-b][1,3]thiazol derivatives were tested, revealing significant activity against enzymes responsible for hyperglycemia in type II diabetes . This suggests that the structural features of these compounds are critical for their biological function. The molecular modeling of synthesized compounds can also shed light on their reactivity and stability .

Scientific Research Applications

Polymorphic Crystallization Behavior

One study investigated the polymorphic crystallization behavior of a closely related compound, highlighting how the choice of solvent can influence the crystallization of different polymorphs. This research is pivotal for understanding the material's physical properties and could have implications for its applications in material science and engineering (Kitamura & Horimoto, 2013).

Synthesis of 1H-1,2,3-Triazole Derivatives

Another study focused on the synthesis of 1H-1,2,3-triazole derivatives by cyclizing aryl azides with 2-benzothiazolylacetonone and related acetonitriles. This work contributes to the field of heterocyclic chemistry by providing new methods for constructing complex molecules with potential applications in medicinal chemistry and material science (Pokhodylo, Matiychuk, & Obushak, 2009).

Novel Synthesis Approaches

Research on novel synthesis methods for creating compounds with the thiazol-2-yl moiety showcases the development of efficient strategies for synthesizing complex molecules. These methods are critical for advancing synthetic chemistry and could lead to new materials with unique properties (Dzhavakhishvili et al., 2008).

Antimicrobial Activity

A study on the synthesis of novel oxazin analogs and their antimicrobial activity provides insights into the potential of these compounds for use in combating microbial resistance. This research is particularly relevant for the development of new antimicrobial agents (Singh et al., 2021).

Reactivity Studies

Investigations into the reactivity of thiazole-2-yl and thiadiazol-2-yl acetonitriles toward electrophilic reagents offer valuable information on the chemical behavior of these compounds. Understanding their reactivity is essential for designing new synthetic routes and for the application of these molecules in various chemical transformations (Elnagdi et al., 2002).

properties

IUPAC Name

2-cyclohexylidene-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2S/c1-13-7-9-15(10-8-13)17-12-21-18(20-17)16(11-19)14-5-3-2-4-6-14/h7-10,12H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMXZNWJDAANME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C(=C3CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexylidene-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetonitrile

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